molecular formula C7H10O2 B6201767 1-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one CAS No. 1620575-48-5

1-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one

Cat. No. B6201767
CAS RN: 1620575-48-5
M. Wt: 126.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one is a cyclic ketone with a molecular formula of C9H15O2. It is a versatile compound that has been used in a variety of scientific and medical applications. It is a colorless, odorless, and non-toxic compound that can be synthesized in a laboratory setting in a few different ways. This compound has been studied extensively and has been found to have a wide range of uses, from being used as a pharmaceutical intermediate to being used as a biocatalyst in various biochemical processes.

Mechanism of Action

1-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one acts as an electrophile in a variety of reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids, to form a variety of products. It can also react with alkenes and alkynes to form cyclic ketones and cyclic ethers. Additionally, it can react with aldehydes and ketones to form cyclic ethers.
Biochemical and Physiological Effects
1-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one has been studied extensively in terms of its biochemical and physiological effects. It has been found to have a wide range of effects on various biochemical processes, such as the synthesis of amino acids, peptides, and proteins. Additionally, it has been found to have a wide range of effects on various physiological processes, such as the regulation of blood pressure, the regulation of glucose levels, and the regulation of cholesterol levels.

Advantages and Limitations for Lab Experiments

1-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively non-toxic compound, making it safe to use in laboratory settings. Additionally, it is a versatile compound that can be used in a variety of reactions, making it a useful tool for scientists. However, it is also a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

1-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one has a wide range of potential future applications. It could be used in the development of new drugs, such as anticonvulsants and anti-inflammatory drugs. It could also be used in the development of new materials, such as polyurethanes, polyesters, and polyamides. Additionally, it could be used in the development of new biocatalysts for various biochemical processes, such as the synthesis of amino acids, peptides, and proteins. Finally, it could be used in the development of new methods for the synthesis of other compounds, such as 1-methylcyclopentanol and its derivatives.

Synthesis Methods

1-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one can be synthesized in a laboratory setting in a few different ways. The most common method is by the reaction of 1-methylcyclopentanol with ethyl acetate in the presence of a base, such as sodium ethoxide. This reaction produces a mixture of 1-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one and 1-ethyl-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one. This reaction has been used extensively in the synthesis of other compounds, such as 1-methylcyclopentanol and its derivatives.

Scientific Research Applications

1-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one has been used extensively in scientific research applications. It has been used as a pharmaceutical intermediate in the synthesis of a variety of drugs, including anticonvulsants and anti-inflammatory drugs. It has also been used as a biocatalyst in various biochemical processes, such as the synthesis of amino acids and peptides. Additionally, it has been used in the synthesis of polymers and other materials, such as polyurethanes, polyesters, and polyamides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]ethan-1-one' involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a bicyclic ring system, and the introduction of a ketone functional group.", "Starting Materials": [ "2-methyl-1,3-propanediol", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium bicarbonate", "magnesium", "ethyl bromide", "ethylmagnesium bromide", "acetyl chloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2-methyl-1,3-propanediol with acetic anhydride and sodium acetate in the presence of sulfuric acid to form the acetate ester", "Step 2: Treatment of the acetate ester with sodium bicarbonate to form the corresponding alcohol", "Step 3: Formation of the bicyclic ring system by reaction of the alcohol with magnesium and ethyl bromide to form the Grignard reagent, followed by reaction with acetyl chloride to form the acetal", "Step 4: Reduction of the acetal with sodium borohydride in the presence of hydrochloric acid to form the diol", "Step 5: Oxidation of the diol with sodium periodate to form the aldehyde", "Step 6: Formation of the ketone functional group by reaction of the aldehyde with ethylmagnesium bromide to form the alcohol, followed by oxidation with sodium periodate and treatment with hydrochloric acid to form the ketone", "Step 7: Deprotection of the hydroxyl group in the ketone with sodium hydroxide in ethanol to form the desired product" ] }

CAS RN

1620575-48-5

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.